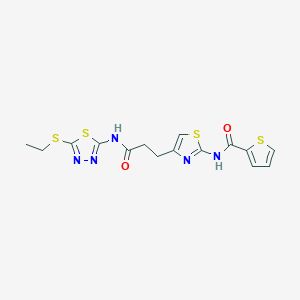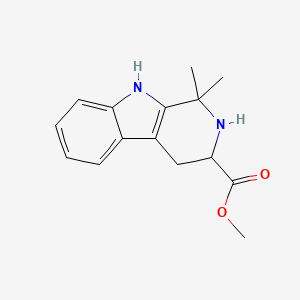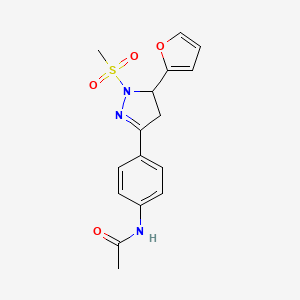
N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is an organic molecule with a complex structure composed of various functional groups including thiadiazole, thiazole, and thiophene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the thiadiazole ring. Key reagents and conditions often include:
Formation of 5-(ethylthio)-1,3,4-thiadiazole: : This step involves the cyclization of appropriate intermediates under sulfurizing agents such as Lawesson's reagent.
Linking to the thiazole ring: : Using intermediates like thioamides, which react with α-halo ketones under basic conditions to form the thiazole structure.
Coupling with thiophene-2-carboxamide: : This often involves amide bond formation, catalyzed by agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale synthesis, optimization of yield and purity is crucial. This is achieved through careful control of reaction conditions, such as temperature, solvent choice, and concentration, often employing flow chemistry techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reduction reactions might involve hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are common, where the thiadiazole or thiazole rings participate, facilitated by reagents such as sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: : Conditions involve mild oxidants and controlled temperatures to avoid overoxidation.
Reduction: : Conditions include low temperatures and inert atmospheres to prevent unwanted side reactions.
Substitution: : Reactions typically occur under basic or acidic conditions, depending on the nature of the substituent.
Major Products
The products formed from these reactions vary, depending on the site of reaction on the molecule, but common products include various substituted thiadiazoles, thiazoles, and thiophenes, potentially with functional groups like hydroxyl, amine, or halide.
科学研究应用
Chemistry
This compound is used as a building block in synthetic organic chemistry for the development of new materials and catalysts.
Biology
In biological research, it serves as a potential pharmacophore, exploring its activity in enzyme inhibition and receptor binding studies.
Medicine
Medicinal applications include the investigation of its potential as an antimicrobial, anti-inflammatory, or anticancer agent, given its unique functional groups.
Industry
In industry, this compound finds use in the production of specialty chemicals, polymers, and as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism by which N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: : These include enzymes, receptors, and proteins which the compound binds to or modifies.
Pathways Involved: : Pathways such as signal transduction, metabolic pathways, or gene expression regulation might be involved, depending on the biological context of its application.
相似化合物的比较
Unique Features
Compared to similar compounds, N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide offers unique properties due to the combination of its functional groups, enhancing its versatility in different applications.
Similar Compounds
N-(4-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
N-(4-(3-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
These similar compounds share structural motifs with subtle variations in functional groups or ring systems, influencing their reactivity and application potential.
属性
IUPAC Name |
N-[4-[3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S4/c1-2-23-15-20-19-14(26-15)17-11(21)6-5-9-8-25-13(16-9)18-12(22)10-4-3-7-24-10/h3-4,7-8H,2,5-6H2,1H3,(H,16,18,22)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMMJVCPSAMCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2622347.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2622352.png)
![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2622353.png)
![7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2622354.png)
![5-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2622355.png)

![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2622359.png)
![2-Chloro-1-(7-oxa-12-azadispiro[2.0.54.33]dodecan-12-yl)ethanone](/img/structure/B2622361.png)
![N-(2-ethoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2622364.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622365.png)
![2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2622366.png)
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2622367.png)
![2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2622368.png)
